molecular formula C7H3F5N2O2 B13504712 2,2-Difluoro-2-[6-(trifluoromethyl)pyrazin-2-yl]acetic acid

2,2-Difluoro-2-[6-(trifluoromethyl)pyrazin-2-yl]acetic acid

Cat. No.: B13504712
M. Wt: 242.10 g/mol
InChI Key: NBAPUFAQETYNFJ-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-[6-(trifluoromethyl)pyrazin-2-yl]acetic acid is a fluorinated organic compound characterized by the presence of both difluoro and trifluoromethyl groups attached to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-[6-(trifluoromethyl)pyrazin-2-yl]acetic acid typically involves the introduction of fluorine atoms into the molecular structure. One common method is the use of difluorocarbene precursors, which can be generated in situ from reagents such as trimethylsilyl difluoroacetate. The reaction conditions often require the presence of a base, such as potassium carbonate, and a solvent like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-[6-(trifluoromethyl)pyrazin-2-yl]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated carbon atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Difluoro-2-[6-(trifluoromethyl)pyrazin-2-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-[6-(trifluoromethyl)pyrazin-2-yl]acetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, potentially leading to inhibition or activation of biological pathways. The trifluoromethyl group can also increase the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-2-(fluorosulfonyl)acetic acid
  • 2,2-Difluoro-2-(6-methoxypyridin-3-yl)acetic acid
  • 2,6-Bis(trifluoromethyl)benzoic acid

Uniqueness

2,2-Difluoro-2-[6-(trifluoromethyl)pyrazin-2-yl]acetic acid is unique due to the combination of difluoro and trifluoromethyl groups attached to a pyrazine ring. This structural arrangement imparts distinct electronic and steric properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in drug design further highlight its significance .

Properties

Molecular Formula

C7H3F5N2O2

Molecular Weight

242.10 g/mol

IUPAC Name

2,2-difluoro-2-[6-(trifluoromethyl)pyrazin-2-yl]acetic acid

InChI

InChI=1S/C7H3F5N2O2/c8-6(9,5(15)16)3-1-13-2-4(14-3)7(10,11)12/h1-2H,(H,15,16)

InChI Key

NBAPUFAQETYNFJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C=N1)C(F)(F)F)C(C(=O)O)(F)F

Origin of Product

United States

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